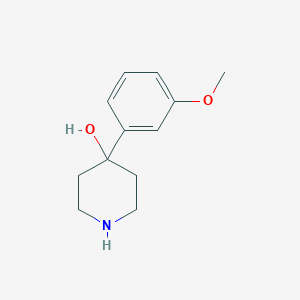

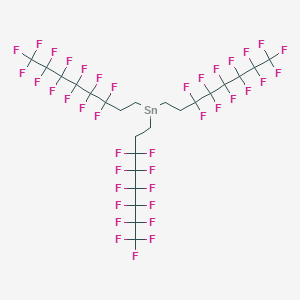

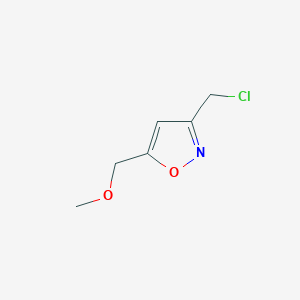

![molecular formula C9H8N2O B067356 1-Imidazo[1,5-A]pyridin-1-YL-ethanone CAS No. 173344-98-4](/img/structure/B67356.png)

1-Imidazo[1,5-A]pyridin-1-YL-ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-Imidazo[1,5-a]pyridin-1-yl-ethanone derivatives involves versatile methodologies, including the generation of stable N-heterocyclic carbenes from imidazo[1,5-a]pyridin-3-ylidenes. A notable approach is the metal-free, three-component reaction facilitating the construction of C-N, C-O, and C-S bonds, highlighting the diversity in synthesis strategies for these compounds (Alcarazo et al., 2005); (Cao et al., 2014).

Molecular Structure Analysis

The imidazo[1,5-a]pyridine scaffold provides a stable platform for the synthesis of N-heterocyclic carbenes, highlighting its significant role in molecular structure design. This stability is crucial for further chemical modifications and applications in different chemical reactions (Alcarazo et al., 2005).

Chemical Reactions and Properties

Imidazo[1,5-a]pyridin-1-yl-ethanone derivatives participate in various chemical reactions, including three-component reactions leading to fully substituted furans. These reactions showcase the compound's reactivity and its potential in synthesizing complex molecules (Pan et al., 2010).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and melting points, are influenced by their heterocyclic structure. However, detailed analysis specific to 1-Imidazo[1,5-a]pyridin-1-yl-ethanone's physical properties requires further research within the existing literature.

Chemical Properties Analysis

1-Imidazo[1,5-a]pyridin-1-yl-ethanone and its derivatives exhibit a range of chemical properties, including the ability to form stable N-heterocyclic carbenes. These chemical properties are pivotal for their application in catalysis, pharmaceuticals, and material science (Alcarazo et al., 2005).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Efficient Synthesis Techniques : The compound's synthesis involves advanced methods, expanding its accessibility for diverse applications. An innovative anomeric stereoauxiliary approach enhances the production of imidazo[1,5-α]pyridines, crucial in organic synthesis and medicinal chemistry (Zeng et al., 2021).

Development of Fluorescent Materials : 1,3-Diarylated imidazo[1,5- a ]pyridine derivatives, synthesized via a one-pot, three-component condensation process, have potential in creating luminescent materials due to their significant Stokes' shift and tunable quantum yields (Volpi et al., 2017).

Antifungal Applications : Certain derivatives show moderate in vitro antifungal activity against strains of Candida, suggesting potential medicinal applications (Mamolo et al., 2003).

Photophysical Investigations for Biological Applications : Imidazo[1,5-a]pyridine-based fluorophores have been synthesized and studied for potential applications as cell membrane probes, indicating their use in monitoring cellular health and biochemical pathways (Renno et al., 2022).

Therapeutic and Biological Potential

Potential in Drug Development : Imidazo[1,2-a]pyridine is noted as a "drug prejudice" scaffold, with applications in several therapeutic areas including anticancer, antimicrobial, and antiviral treatments. This broad application range makes it a significant focus in medicinal chemistry for developing new therapeutic agents (Deep et al., 2016).

Versatility in N-heterocyclic Carbenes : The imidazo[1,5-a]pyridine framework is a versatile platform for creating stable N-heterocyclic carbenes, essential in various chemical reactions and potential pharmaceutical applications (Alcarazo et al., 2005).

Propiedades

IUPAC Name |

1-imidazo[1,5-a]pyridin-1-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7(12)9-8-4-2-3-5-11(8)6-10-9/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRQYHBKULBTAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CC=CN2C=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Imidazo[1,5-A]pyridin-1-YL-ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

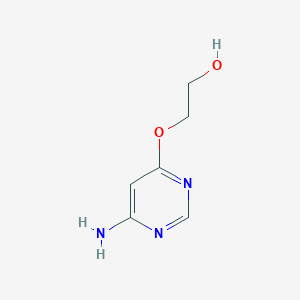

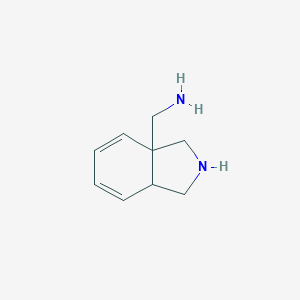

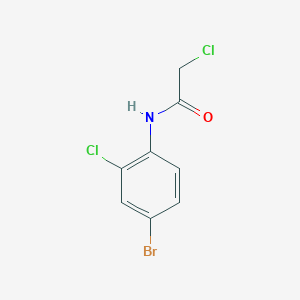

![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B67283.png)